3-(Azetidin-1-yl)propan-1-ol

描述

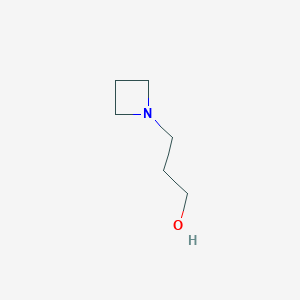

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(azetidin-1-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c8-6-2-5-7-3-1-4-7/h8H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUEPSWDWSHCZHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925903-31-7 | |

| Record name | 3-(azetidin-1-yl)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Azetidin 1 Yl Propan 1 Ol and Its Analogs

Direct Synthesis Approaches

Direct synthesis methods offer a straightforward route to 3-(azetidin-1-yl)propan-1-ol and its analogs by forming the bond between the azetidine (B1206935) nitrogen and the propyl chain in a single key step.

Alkylation of Azetidine with Halogenated Propanol (B110389) Derivatives

The most direct method for the synthesis of this compound is the N-alkylation of azetidine with a 3-halopropanol, such as 3-chloropropanol or 3-bromopropanol. This reaction is a classical example of a nucleophilic substitution, where the nitrogen atom of the azetidine ring acts as the nucleophile, displacing the halide from the propanol derivative. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct, thus preventing the protonation of the azetidine, which would render it non-nucleophilic.

The efficiency of this alkylation is dependent on several factors, including the nature of the leaving group (I > Br > Cl), the solvent, the base used, and the reaction temperature. While this method is conceptually simple, the inherent reactivity and potential for side reactions, such as the self-polymerization of azetidine under acidic conditions, necessitate careful control of the reaction parameters. Novel 3-substituted azetidine derivatives have been synthesized using similar alkylation strategies as a key step. nih.gov

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product |

| Azetidine | 3-Chloropropanol | K₂CO₃ | Acetonitrile | Reflux | This compound |

| Azetidine | 3-Bromopropanol | Et₃N | THF | Room Temp. | This compound |

This table represents typical, generalized conditions for the alkylation reaction.

Ring Opening Reactions Involving Azetidine Precursors

More complex synthetic strategies involve the use of activated azetidine precursors, which undergo ring-opening reactions to yield functionalized acyclic amines. These methods are particularly useful for creating analogs with specific stereochemistry or substitution patterns.

The ring-opening of activated azetidinium ions is a powerful method for producing functionalized linear amines. nih.gov In this approach, the azetidine nitrogen is first quaternized, typically by alkylation, to form a strained azetidinium salt. This salt is then susceptible to nucleophilic attack, which relieves the ring strain. researchgate.net The regioselectivity of the ring-opening is a critical aspect, governed by electronic and steric factors of the substituents on the azetidine ring. nih.govresearchgate.net

For instance, research has shown that in situ generated 2-phenyl-azetidinium ylides can react with boronic esters to yield acyclic γ-dimethylamino tertiary boronic esters. thieme-connect.comresearchgate.net This transformation proceeds through the formation of a zwitterionic boronate, which then undergoes a ring-opening 1,2-migration. thieme-connect.comresearchgate.net This process highlights how the relief of ring strain in the azetidinium ion facilitates the reaction. thieme-connect.comresearchgate.net While not a direct synthesis of this compound itself, the principle of using a nucleophile to open an azetidinium ring to generate a 1,3-aminopropane structure is a key synthetic strategy. thieme-connect.comresearchgate.net

| Azetidinium Precursor | Nucleophile | Conditions | Product Type |

| 2-Phenyl-azetidinium ion | Boronic Ester/LDA | -78 °C to r.t. | γ-Amino Tertiary Boronic Ester |

| N-Alkyl Azetidinium Salt | Cyanide, Azide, Acetate | Various | Functionalized Linear Amines |

| 2-CF₃ Azetidinium Salt | H₂O/CH₃CN | Reflux | 3-Amino-1-propanol derivative |

This table showcases examples of nucleophilic ring-opening reactions of azetidinium ions. researchgate.netthieme-connect.combham.ac.uk

The reactivity of 1,3-cyclic sulfamidates is often compared to that of activated azetidines. researchgate.net These five-membered rings are prone to ring-opening by various nucleophiles, which typically occurs with high regioselectivity at the carbon adjacent to the oxygen atom. researchgate.net This strategy provides a versatile route to β-substituted amines and, by extension, γ-amino alcohols. researchgate.net

The synthesis involves the formation of a cyclic sulfamidate from a 1,3-amino alcohol. This intermediate can then be ring-opened by a desired nucleophile. This methodology, while involving an intermediate ring system other than azetidine, represents a parallel and powerful strategy for accessing the core 1,3-amino alcohol structure. The use of cyclic sulfates in the synthesis of azetidines themselves has also been documented, highlighting the synthetic utility of these intermediates. acs.org

Cyclization Reactions Leading to the Azetidine Ring System with Pendant Propanol

An alternative to forming the N-propyl bond is to construct the azetidine ring itself from a precursor that already contains the three-carbon chain with a hydroxyl group or a protected equivalent.

Intramolecular cyclization is a cornerstone of heterocyclic synthesis. In the context of this compound, this involves a γ-amino alcohol derivative where the nitrogen atom displaces a leaving group at the γ-position relative to the amine, forming the four-membered ring.

A common strategy involves the cyclization of a precursor like 1-amino-3-chloropropan-2-ol (B1208272), followed by further functionalization. nih.gov A more direct route starts with a γ-amino alcohol, which is then activated for cyclization. For example, microwave-assisted intramolecular cyclization of γ-aminoalcohols in the presence of tosyl chloride can lead to the enantioselective synthesis of 1,2,3-trisubstituted azetidines. rsc.org Another powerful method involves the reaction of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols to afford 1,3-disubstituted azetidines. organic-chemistry.org

A well-documented example is the synthesis of 1-benzylazetidin-3-ol (B1275582), a close analog. This synthesis begins with the reaction of benzylamine (B48309) with 2-(chloromethyl)oxirane (epichlorohydrin). nih.gov The initial nucleophilic attack of the amine opens the epoxide ring, forming a chlorohydrin intermediate. Subsequent treatment with a base, such as sodium carbonate, promotes an intramolecular SN2 reaction where the nitrogen displaces the chloride, yielding the azetidine ring. nih.gov The benzyl (B1604629) protecting group can then be removed via hydrogenolysis to yield the core azetidinol (B8437883) structure. nih.gov

| Precursor | Reagents | Key Step | Product Class |

| γ-Amino Alcohol | Tosyl Chloride, Base | Microwave-promoted cyclization | Substituted Azetidine |

| 2-Substituted-1,3-propanediol | Primary Amine, Tf₂O | In situ bis-triflate formation & cyclization | 1,3-Disubstituted Azetidine |

| Benzylamine & Epichlorohydrin (B41342) | Na₂CO₃ | Base-promoted intramolecular SN2 | 1-Benzylazetidin-3-ol |

| N-Propargylsulfonamides | Gold Catalyst, Oxidant | Oxidative cyclization | Azetidin-3-one (B1332698) |

This table summarizes various intramolecular cyclization strategies to form the azetidine ring. nih.govrsc.orgorganic-chemistry.orgnih.gov

Transition Metal-Catalyzed Cyclization Approaches

The construction of the strained azetidine ring through intramolecular cyclization is a significant challenge, often requiring the activation of otherwise inert chemical bonds. Transition metal catalysis has emerged as a powerful tool to overcome these hurdles, enabling the efficient synthesis of azetidines from acyclic precursors. A variety of metals, including palladium, iridium, gold, and titanium, have been successfully employed to catalyze these transformations.

Palladium-catalyzed intramolecular amination of C(sp³)–H bonds is a notable strategy for forming azetidine rings. For instance, picolinamide (B142947) (PA)-protected amine substrates can undergo cyclization at the γ-position, facilitated by a palladium catalyst, to yield azetidine compounds. organic-chemistry.org A reported method for the C(sp³)–H arylation of azetidines utilizes Pd(OAc)₂ with a directing group to achieve functionalization, highlighting palladium's role in manipulating the azetidine core. rsc.org

Other metals have also proven effective. Gold catalysis, for example, can be used in the oxidative cyclization of chiral N-propargylsulfonamides. nih.gov In this process, reactive α-oxo gold carbenes are generated from the alkyne and subsequently undergo intramolecular N-H insertion to form chiral azetidin-3-ones, which are versatile precursors for other functionalized azetidines. nih.gov Furthermore, laboratories have reported the use of Ir(III) photocatalysts to activate substrates for [2+2] photocycloaddition reactions to synthesize azetidines. rsc.org Titanium(IV)-mediated Kulinkovich-type reactions have also been developed for the synthesis of spirocyclic NH-azetidines from oxime ethers. rsc.org These methods showcase the versatility of transition metals in promoting the formation of the four-membered azetidine ring under various mechanistic manifolds. rsc.orgmdpi.com

Indirect Synthesis and Derivatization Strategies

Instead of constructing the azetidine ring as a final step, indirect strategies focus on utilizing a pre-formed azetidine ring and modifying its structure to arrive at the target compound or its analogs. This often involves the synthesis of key precursors followed by one or more functionalization steps.

Synthesis of Precursors and Subsequent Functionalization to this compound

A primary route to this compound involves the functionalization of azetidine itself. The most common method is the aza-Michael addition of azetidine to an acrylic acid derivative, followed by reduction. Specifically, azetidine is reacted with methyl acrylate (B77674) to form the precursor methyl 3-(azetidin-1-yl)propanoate. This reaction is typically performed in an inert solvent like tetrahydrofuran. The subsequent reduction of the ester group in methyl 3-(azetidin-1-yl)propanoate yields the target alcohol, this compound. Strong reducing agents such as lithium aluminum hydride (LAH) in an anhydrous ether solvent are highly effective for this transformation, providing the desired product in high yield.

Another approach starts with 1,3-propanediols. A one-pot synthesis can convert 2-substituted-1,3-propanediols into 1,3-disubstituted azetidines. organic-chemistry.org This method involves the in situ generation of bis-triflates from the diol, which are then displaced by a primary amine to form the azetidine ring. acs.org A multistep route starting from 3-amino-1-propanol can also produce the parent azetidine ring, which can then be functionalized. wikipedia.org

The following table summarizes a key precursor synthesis and its conversion to the final product.

| Precursor | Reagents for Synthesis | Product of Functionalization | Reagents for Functionalization | Key Findings |

| Methyl 3-(azetidin-1-yl)propanoate | Azetidine, Methyl Acrylate | This compound | Lithium Aluminum Hydride (LAH), Anhydrous Ether | The aza-Michael addition provides the key ester precursor, which is efficiently reduced by LAH to the target primary alcohol with yields reported to be over 90%. |

Chiral Synthesis of Enantiopure this compound and its Analogs

While this compound itself is achiral, many of its analogs possess stereogenic centers, making enantioselective synthesis a critical area of research. The development of methods to produce enantiopure azetidines is crucial for their application in medicinal chemistry and as chiral ligands. birmingham.ac.uk Strategies to achieve this include asymmetric catalysis and the resolution of racemic intermediates.

Asymmetric catalysis offers a direct and efficient route to enantiomerically enriched azetidine derivatives. birmingham.ac.uk Various catalytic systems have been developed to control the stereochemical outcome of ring-forming reactions.

Copper(I) catalysts paired with chiral ligands, such as those based on sabox, have been used in asymmetric [3+1]-cycloadditions to produce highly substituted chiral azetidines with excellent stereocontrol. nih.gov Similarly, copper-catalyzed asymmetric Kinugasa reactions have been developed to access densely functionalized chiral spiro[azetidine-indoline] derivatives. nih.gov Another powerful approach is the biocatalytic ring expansion of aziridines. An engineered cytochrome P450 enzyme has been shown to catalyze a one-carbon ring expansion via a Current time information in Bangalore, IN.mdpi.com-Stevens rearrangement with exceptional enantioselectivity (99:1 er), providing a novel enzymatic route to chiral azetidines from readily available aziridine (B145994) precursors. chemrxiv.org

Gold-catalyzed oxidative cyclization of N-propargylsulfonamides, derived from chiral tert-butanesulfinimides, provides a flexible pathway to chiral azetidin-3-ones with high enantiomeric excess (>98% ee). nih.gov These chiral ketones are valuable intermediates that can be further elaborated into a wide range of enantiopure azetidine analogs. nih.gov

| Catalytic System | Reaction Type | Substrates | Product Type | Stereoselectivity |

| Chiral sabox-Cu(I) | [3+1]-Cycloaddition | Imido-sulfur ylides, Enoldiazoacetates | Tetrasubstituted azetidine-2-carboxylates | High Yield and Stereocontrol nih.gov |

| Engineered Cytochrome P450 | Current time information in Bangalore, IN.mdpi.com-Stevens Rearrangement | Aziridines, Diazo compounds | Chiral Azetidines | 99:1 er chemrxiv.org |

| Gold(I) / Chiral Sulfinamide | Oxidative Cyclization | N-propargylsulfonamides | Chiral Azetidin-3-ones | >98% ee nih.gov |

| Cinchona Alkaloid Derivative | [2+2] Cycloaddition | N-sulfonylimines, Allenoates | Disubstituted Azetidines | Excellent Enantioselectivity thieme-connect.com |

When direct asymmetric synthesis is not feasible, the resolution of a racemic mixture of a chiral azetidine intermediate provides an alternative path to enantiopure compounds. This can be achieved through classical diastereomeric salt formation or chromatographic methods.

One documented method involves the resolution of racemic 2-methyl-azetidine-2-carboxylic acid. researchgate.net This is achieved by forming diastereomeric amides with the chiral resolving agent (S)-phenylglycinol. The resulting diastereomers can then be separated by standard chromatographic techniques. researchgate.net Another powerful technique is enantioselective High-Performance Liquid Chromatography (HPLC). (Semi)-preparative chiral HPLC has been successfully used to resolve racemic lactams containing chiral centers, allowing for the isolation of individual enantiomers with very high enantiomeric excess (>99%). mdpi.com This technique is broadly applicable to various chiral intermediates in azetidine synthesis, provided a suitable chiral stationary phase is identified.

| Intermediate Type | Resolution Method | Resolving Agent/Stationary Phase | Outcome |

| Racemic Azetidine Carboxylic Acid | Diastereomeric Amide Formation | (S)-Phenylglycinol | Separable diastereomers researchgate.net |

| Racemic Lactam Intermediate | (Semi)-preparative Chiral HPLC | Chiral Stationary Phase | Isolation of enantiomers with >99% ee mdpi.com |

Green Chemistry Approaches in the Synthesis of Azetidine Derivatives

The principles of green chemistry are increasingly influencing the design of synthetic routes for azetidine derivatives. These approaches aim to improve efficiency, reduce waste, and use less hazardous materials.

One example is the use of microwave irradiation to promote cyclocondensation reactions. A one-pot synthesis of nitrogen-containing heterocycles, including azetidines, from alkyl dihalides and primary amines has been developed using microwave heating in an aqueous alkaline medium. organic-chemistry.org This method offers simplicity and efficiency. Multicomponent reactions (MCRs) also align with green chemistry principles by combining multiple starting materials in a single step to build complex products, minimizing intermediate isolation and purification steps. A chitosan-azetidine derivative, for example, has been synthesized using a one-pot MCR methodology employing a silica-supported BF₃ catalyst. nih.gov

Biocatalysis represents a key green chemistry strategy. As mentioned previously, the use of engineered enzymes to perform selective transformations, such as the enantioselective ring expansion of aziridines to azetidines, exemplifies a sustainable approach to chiral synthesis. chemrxiv.org These enzymatic methods operate under mild conditions and offer unparalleled selectivity, reducing the need for protecting groups and harsh reagents.

Environmentally Benign Reagents and Solvents

The shift towards greener synthetic protocols for azetidine derivatives focuses on minimizing hazardous waste and energy consumption. This involves the strategic selection of reagents and solvents that are less toxic and more environmentally friendly than traditional alternatives.

Key green approaches applicable to the synthesis of this compound and its analogs include the use of aqueous media, alternative energy sources like microwave irradiation, and eco-friendly catalysts. The synthesis of N-substituted azetidines, for instance, has been achieved via cyclocondensation of alkyl dihalides with primary amines in an alkaline aqueous medium under microwave irradiation, offering a straightforward, one-pot approach to various heterocycles. medcraveonline.com Water as a solvent is highly desirable due to its non-toxic, non-flammable, and abundant nature, replacing volatile organic solvents that are often carcinogenic and environmental pollutants. medcraveonline.com

For the construction of the azetidine ring itself, a crucial step in synthesizing the parent structure of the target compound, green methods have been successfully employed. Researchers have utilized one-pot, multicomponent reactions in the presence of green catalysts like Montmorillonite K-10 under ultrasonic irradiation to produce azetidine derivatives. researchgate.net Such methods often lead to higher yields and shorter reaction times compared to conventional techniques. tandfonline.com For example, the synthesis of 2-azetidinone analogs has been achieved with improved yields (81–93%) and significantly reduced reaction times (20–30 minutes) using sonication. tandfonline.com

Alternative energy sources are a cornerstone of green synthetic chemistry. Microwave-assisted synthesis, often in aqueous or solvent-free conditions, has proven effective for preparing various saturated cyclic amines, including azetidines. mdpi.comchim.it These methods accelerate reaction rates, improve yields, and reduce the formation of byproducts. chim.it

The use of sustainable solvents is another critical aspect. A study on the continuous flow synthesis of substituted azetidines highlighted the use of cyclopentylmethyl ether (CPME) as an environmentally responsible solvent alternative to more hazardous options. nih.gov

| Synthetic Approach | Green Reagent/Solvent/Condition | Advantages | Reference(s) |

| Cyclocondensation | Water, Microwave Irradiation | One-pot synthesis, avoidance of volatile organic solvents. | medcraveonline.com |

| [2+2] Cycloaddition | Montmorillonite K-10 catalyst, Ultrasonic Irradiation | Use of a reusable, green catalyst; reduced reaction time. | researchgate.net |

| Staudinger Reaction | Sonication, Molecular Sieves | Higher yields, significantly shorter reaction times, avoidance of hazardous dehydrating agents. | tandfonline.com |

| N-Alkylation/Cyclization | Continuous Flow, Cyclopentylmethyl Ether (CPME) | Improved safety and control, use of a greener solvent. | nih.gov |

Process Optimization for Industrial Scale-Up

Transitioning the synthesis of this compound from the laboratory to an industrial scale requires rigorous process optimization to ensure cost-effectiveness, safety, scalability, and high throughput. A key strategy involves the use of inexpensive, commercially available starting materials. For instance, an optimized process for 1-benzylazetidin-3-ol, a critical intermediate for many substituted azetidines, utilizes the low-cost material benzylamine. researchgate.net This approach is more economical for large-scale production compared to routes using more expensive reagents like benzhydrylamine. scienceopen.com

Process intensification through technologies like continuous flow chemistry and microchannel reactors offers significant advantages for industrial scale-up. Continuous flow systems allow for better control over reaction parameters, enhanced heat and mass transfer, and improved safety, especially for highly exothermic or unstable reactions. nih.gov This technology enables the handling of reactive intermediates at higher temperatures than in batch processing, increasing reaction rates and throughput. nih.gov A green and cost-effective synthesis of key intermediates for the drug Baricitinib (B560044), which features an azetidine moiety, was successfully established using a green oxidation reaction in a microchannel reactor, highlighting the suitability of this approach for industrial production. scienceopen.comnih.gov

The optimization of reaction conditions is another critical factor. A thoroughly optimized process for 1-benzylazetidin-3-ol was developed, which significantly reduced the formation of byproducts and resulted in a more economical and effective production method suitable for commercial synthesis. researchgate.net The work-up and purification steps are also simplified in many modern processes, further reducing costs and waste. google.com For example, in some optimized syntheses of azetidine intermediates, the byproducts are more easily removed through standard industrial processes like rectification, which is a significant advantage over methods that produce hard-to-remove impurities. scienceopen.com

The development of robust, high-yield processes is essential. Patent literature describes processes for 3-amino-azetidine derivatives that enhance both the yield and the scope of the synthesis, facilitating broader drug development efforts. google.com These optimized processes often feature simple work-ups and clean reactions, simplifying product isolation. google.com

| Optimization Strategy | Description | Benefits for Scale-Up | Example Compound/Class | Reference(s) |

| Cost-Effective Starting Materials | Utilization of readily available and inexpensive chemicals like benzylamine. | Reduces overall production cost, making the process economically viable. | 1-Benzylazetidin-3-ol | researchgate.netscienceopen.com |

| Continuous Flow Chemistry | Reactions are performed in a continuously flowing stream rather than a tank (batch). | Enhanced safety, better temperature control, higher throughput, easy automation. | 2-Substituted Azetines and 3-Substituted Azetidines | nih.gov |

| Microchannel Reactors | Use of reactors with sub-millimeter channels to improve reaction efficiency. | Superior heat and mass transfer, green processing, suitable for hazardous reactions. | Baricitinib Intermediates | scienceopen.comnih.gov |

| Process & Yield Optimization | Systematic study and refinement of reaction conditions (temperature, solvent, catalyst) to maximize product yield and minimize byproducts. | Increased efficiency, reduced waste, simpler purification, lower cost. | 1-Benzylazetidin-3-ol, 3-Amino-azetidines | researchgate.netgoogle.com |

| Simplified Work-Up & Purification | Designing synthetic routes that lead to cleaner reaction mixtures and easily removable byproducts. | Reduced solvent usage, less complex and costly purification steps, less waste generation. | Azetidine Intermediates | scienceopen.comgoogle.com |

Chemical Reactivity and Transformation of 3 Azetidin 1 Yl Propan 1 Ol

Reactions of the Azetidine (B1206935) Ring System

The azetidine ring, a four-membered saturated nitrogen heterocycle, possesses significant ring strain (approximately 25.4 kcal/mol), which is a key driver of its reactivity. rsc.org This inherent strain makes the ring susceptible to cleavage reactions while also being more stable and easier to handle than its three-membered counterpart, the aziridine (B145994). rsc.org

Nucleophilic Ring-Opening Reactions

The strained nature of the azetidine ring makes it susceptible to nucleophilic attack, leading to ring-opening. This reaction is typically facilitated by the formation of a more reactive azetidinium ion, which is readily attacked by nucleophiles.

Acid-Catalyzed Ring Opening: In the presence of strong acids, the nitrogen atom of the azetidine ring is protonated, forming an azetidinium ion. This positively charged intermediate is highly electrophilic and can be attacked by various nucleophiles. For instance, concentrated hydrochloric acid can cause the ring to open upon heating. ambeed.com The regioselectivity of the attack depends on the substitution pattern of the ring and the nature of the nucleophile. nih.gov This process results in the formation of functionalized linear amines. nih.gov For example, the reaction with halide ions can yield 3-halopropylamine derivatives.

Stereoselectivity: In many cases, the nucleophilic ring-opening of substituted azetidiniums proceeds with high stereoselectivity and regioselectivity, allowing for the synthesis of complex polysubstituted linear amines. nih.gov The specific outcome is governed by factors such as the substitution pattern on the ring carbons. nih.gov

Table 1: Examples of Nucleophilic Ring-Opening Reactions of Azetidines

| Reaction Type | Typical Reagents | Product Type | Key Feature |

|---|---|---|---|

| Acid-Catalyzed Opening | Strong acids (e.g., HCl, HBr) | γ-Haloamines | Formation of an azetidinium intermediate. ambeed.comnih.gov |

| Reaction with Halide Nucleophiles | Tetrabutylammonium halides | Tertiary alkyl halides | Site-selective cleavage of α-aryl azetidinium salts. researchgate.net |

| Radiofluorination | [18F]Fluoride | 3-[18F]Fluoropropyl amines | Used in PET tracer synthesis. researchgate.net |

Ring Expansion and Rearrangement Reactions

The strain energy of the azetidine ring can also be harnessed to drive ring expansion and rearrangement reactions, providing access to larger heterocyclic systems.

[3+1] Ring Expansion: Rhodium-bound carbenes can react with strained aziridine systems in a formal [3+1] ring expansion to yield highly substituted azetidines. nih.gov While this is a synthetic route to azetidines, related principles can be applied to expand the azetidine ring itself.

Acid-Promoted Ring Expansion: Certain 2,2-disubstituted azetidines can undergo acid-promoted ring expansion to form larger heterocycles like 1,3-oxazinan-2-ones. rsc.org

Rearrangement to Pyrroles: Some azetidine systems have been shown to undergo ring expansion to form substituted pyrroles through an intermediate 1-azoniabicyclo[2.1.0]pentane system. nih.gov

Biocatalytic Ring Expansion: Engineered enzymes have demonstrated the ability to catalyze the one-carbon ring expansion of aziridines to azetidines via a rsc.orgresearchgate.net-Stevens rearrangement, a reaction that is challenging for traditional catalysis. chemrxiv.org This highlights the potential for biocatalysis in manipulating strained ring systems.

Direct Functionalization of the Azetidine Ring (e.g., C-H functionalization, alkylation, acylation)

Instead of ring-opening, the azetidine scaffold can be modified directly, preserving the core four-membered ring. This is a highly sought-after strategy in medicinal chemistry for creating structural diversity. rsc.org

Acylation: The nitrogen atom of the azetidine ring is nucleophilic and readily undergoes acylation with acyl chlorides or anhydrides. This is a common strategy for installing various substituents on the nitrogen. researchgate.net

Alkylation: The nitrogen can also be alkylated using alkyl halides. Furthermore, more advanced methods allow for the functionalization of the carbon atoms of the ring. Direct alkylation of related strained systems like 1-azabicyclo[1.1.0]butane with organometallic reagents provides access to functionalized azetidines. organic-chemistry.org

C-H Functionalization: Modern synthetic methods enable the direct functionalization of C-H bonds. For instance, photoredox copper catalysis can achieve the functionalization of two α-amino C(sp³)-H bonds in tertiary alkylamines to construct highly functionalized azetidines. nih.gov Palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination is another powerful method for synthesizing azetidines. rsc.org

α-Lithiation: When the nitrogen atom is protected with an electron-withdrawing group (like a Boc group), the α-protons become acidic enough to be removed by a strong base. The resulting α-lithiated intermediate can be trapped with various electrophiles to introduce substituents at the C2 position. nih.gov

Table 2: Methods for Direct Functionalization of the Azetidine Ring

| Functionalization Type | Typical Reagents/Method | Position Functionalized | Reference |

|---|---|---|---|

| N-Acylation | Acyl chlorides, Anhydrides | Nitrogen (N1) | researchgate.net |

| N-Alkylation | Alkyl halides | Nitrogen (N1) | nih.gov |

| α-Lithiation/Electrophilic Trapping | s-BuLi, Electrophiles (e.g., alkyl halides, aldehydes) | Carbon (C2) | nih.gov |

| C-H Amination | Palladium(II) catalysis | Carbon (γ-position relative to activating group) | rsc.org |

| Electrophilic Azetidinylation | Azetidinyl trichloroacetimidates | Adds azetidine to nucleophiles | rsc.org |

Reactions Involving Both Moieties

The presence of both the azetidine nitrogen and the propanol (B110389) hydroxyl group allows for more complex transformations where both functional groups participate.

Intermolecular Coupling Reactions

The azetidine ring and the propanol side chain can be involved in various intermolecular coupling reactions, often catalyzed by transition metals. While direct coupling reactions involving the C-H bonds of 3-(azetidin-1-yl)propan-1-ol are not extensively reported, analogous systems demonstrate the potential for such transformations. For instance, palladium-catalyzed cross-coupling reactions of 3-iodoazetidines with aryl boronic acids have been successfully employed to form 2-aryl azetidines. nih.gov This suggests that if the propanol moiety were first converted to a suitable leaving group (e.g., iodide), subsequent palladium-catalyzed coupling could be achieved.

Furthermore, the azetidine nitrogen can act as a directing group in C-H activation/functionalization reactions, although this is more commonly observed with N-aryl or N-acyl azetidines. The inherent nucleophilicity of the azetidine nitrogen can also be exploited in coupling reactions, for example, in copper-catalyzed N-arylation reactions with aryl halides.

Formation of Macrocycles and Polymeric Structures

The bifunctional nature of this compound makes it a valuable building block for the synthesis of macrocycles and polymers.

Macrocyclization: By reacting this compound with a dicarboxylic acid or a diacyl chloride under high dilution conditions, it is possible to form macrocyclic lactams. In such a reaction, one molecule of the diacid would react with the alcohol of one molecule of this compound and the azetidine nitrogen of a second molecule, followed by an intramolecular cyclization. The incorporation of the azetidine ring can induce specific conformations in the resulting macrocycle. nih.gov The general strategy for forming macrocycles often involves the stepwise coupling of building blocks followed by a final ring-closing reaction. nih.gov

Polymerization: Azetidine and its derivatives are known to undergo ring-opening polymerization (ROP), which can be initiated by cationic or anionic initiators. rsc.orgutwente.nl The polymerization of this compound can proceed via the azetidine ring. Cationic ROP, initiated by a Lewis or Brønsted acid, would lead to the formation of a poly(trimethylenimine) backbone with a 3-hydroxypropyl side chain at each nitrogen atom. This results in a hyperbranched polymer structure. utwente.nl

Alternatively, anionic ring-opening polymerization of N-sulfonylated azetidines has been shown to produce linear polymers. nih.gov If the nitrogen of this compound were first protected with a sulfonyl group, followed by polymerization and subsequent deprotection, a linear polymer with pendant propanol groups could be synthesized.

Metal Complexation and Coordination Chemistry

Functionalized azetidines can act as ligands in coordination chemistry, forming complexes with various metal ions. researchmap.jp The nitrogen atom of the azetidine ring in this compound possesses a lone pair of electrons that can be donated to a metal center. Additionally, the oxygen atom of the propanol group can also participate in coordination, allowing the molecule to act as a bidentate ligand, forming a chelate ring with the metal.

The coordination chemistry of azetidine derivatives with transition metals such as copper(II) and zinc(II) has been investigated. researchmap.jp These studies have shown that substituted azetidines can form stable complexes with defined geometries, such as square-pyramidal or trigonal bipyramidal. researchmap.jp The formation of such complexes can be influenced by the nature of the metal ion, the solvent, and the presence of other ligands.

Table 2: Potential Coordination Modes of this compound

| Coordination Mode | Description | Potential Metal Ions |

| Monodentate (N-donor) | The azetidine nitrogen coordinates to the metal center. | Cu(II), Zn(II), Pd(II), Pt(II) |

| Bidentate (N,O-donor) | Both the azetidine nitrogen and the propanol oxygen coordinate to the same metal center, forming a chelate ring. | Cu(II), Ni(II), Co(II), Zn(II) |

| Bridging | The ligand coordinates to two different metal centers, potentially leading to the formation of coordination polymers. | Ag(I), Cu(I) |

The study of these metal complexes is relevant for the development of new catalysts and materials with interesting magnetic or optical properties. The specific stereochemistry and electronic properties of the azetidine ligand can influence the catalytic activity and selectivity of the resulting metal complex.

Applications of 3 Azetidin 1 Yl Propan 1 Ol in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Pharmacologically Active Derivatives

The unique structural characteristics of the azetidine (B1206935) moiety, including its strained ring system, make it an attractive component in the design of new drugs. medwinpublishers.com Researchers utilize scaffolds like 3-(Azetidin-1-yl)propan-1-ol to generate derivatives with tailored pharmacological profiles.

The azetidine ring has gained considerable popularity in drug discovery, with several approved drugs containing this motif. chemrxiv.org Its inclusion in a drug candidate can influence properties such as metabolic stability, solubility, and receptor binding affinity. The specific substitution pattern on the azetidine ring allows for fine-tuning of these parameters. For instance, the synthesis of 3-aryl-azetidine moieties has been used to create analogues of the antitumor agent TZT-1027, where the azetidine ring serves to conformationally restrict a portion of the molecule, leading to potent antiproliferative activities. mdpi.com

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry used to identify novel chemical structures with similar biological activity to a known parent molecule, but with improved properties. nih.govnih.govresearchgate.net The azetidine core is a valuable tool in this context.

In a notable example, a scaffold hopping strategy was employed to discover novel positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) 2 (mGlu2) receptor. Starting from a spiro-oxindole piperidine (B6355638) series, a computational search for bioisosteric replacements identified the 3-(azetidin-3-yl)-1H-benzimidazol-2-one core as a promising substitute. nih.govresearchgate.net This new chemical series demonstrated comparable mGlu2 PAM activity but with enhanced metabolic stability, highlighting the successful application of the azetidine scaffold as a bioisostere to improve drug-like properties. nih.gov

| Original Scaffold | Bioisosteric Replacement | Biological Target | Outcome |

| Spiro-oxindole piperidine | 3-(Azetidin-3-yl)-1H-benzimidazol-2-one | mGlu2 Receptor | Comparable activity, improved metabolic stability nih.gov |

This table illustrates an example of the azetidine scaffold used in bioisosteric replacement.

Prodrugs are inactive or less active derivatives of a drug that are converted into the active form in the body. nih.gov This approach is used to overcome issues such as poor solubility, low permeability, or undesirable taste. mdpi.comsemanticscholar.org The hydroxyl group in this compound is a suitable functional handle for creating prodrugs, for example, through the formation of esters. These ester prodrugs can be designed to be cleaved by enzymes in the body, releasing the active parent drug at the desired site. semanticscholar.org This strategy can enhance oral absorption and allow for targeted drug delivery. mdpi.comnih.govresearchgate.net

Biological Activity of this compound Derivatives

Derivatives built upon the azetidine framework have demonstrated a wide spectrum of biological activities, including antimicrobial and anticancer effects. medwinpublishers.comnih.govpharmatutor.org

The azetidin-2-one (B1220530), or β-lactam, ring is a cornerstone of antibiotic chemistry, famously found in penicillins and cephalosporins. nih.govbepls.com Beyond β-lactams, other azetidine derivatives have also been synthesized and evaluated for their antimicrobial properties. medwinpublishers.com Various studies have shown that novel synthesized azetidinone derivatives possess antibacterial activity against a range of Gram-positive and Gram-negative bacteria. pharmatutor.orgresearchgate.netglobalresearchonline.net For example, certain quinoline-based 2-oxo-azetidine derivatives have shown good antibacterial activity. medwinpublishers.com While some synthesized azetidinones show activity less potent than standard drugs like Moxifloxacin, the scaffold remains a promising platform for developing new antimicrobial agents. bepls.com

| Derivative Class | Target Organisms | Activity Level |

| Pyridine (B92270) Containing Phenyl Azetidine-2-ones | Staphylococcus aureus | Good activity compared to Streptomycin medwinpublishers.com |

| N-sulphonamoylphenylamino-3-chloro-4-phenylazetidin-2-ones | E. coli, Pseudomonas diminuta, Bacillus subtilis | Potent activity observed for specific derivatives globalresearchonline.net |

| Thiazolyltriazole substituted azetidinones | Various bacteria and fungi | Moderate to good antimicrobial activity pharmatutor.org |

This table summarizes the antibacterial potential of various classes of azetidinone derivatives.

The azetidine ring is a structural feature in a number of compounds investigated for their anticancer potential. nih.gov Derivatives are often designed to act as tubulin polymerization inhibitors, a mechanism shared by successful anticancer drugs. nih.gov

A series of novel 3-(prop-1-en-2-yl)azetidin-2-one, 3-allylazetidin-2-one, and related analogues were designed as combretastatin (B1194345) A-4 (CA-4) mimics. nih.gov Several of these compounds demonstrated significant in vitro antiproliferative activities in MCF-7 and MDA-MB-231 breast cancer cells, with IC50 values in the nanomolar range, comparable to the activity of CA-4. nih.gov Another study focused on synthesizing TZT-1027 analogues by replacing a phenylethyl group with a 3-aryl-azetidine moiety. This modification resulted in compounds with excellent antiproliferative activities against A549 (lung cancer) and HCT116 (colon cancer) cell lines. mdpi.com Furthermore, azetidin-2-one derivatives incorporating 1,3,4-oxadiazole/thiadiazole rings have also shown high efficacy against MCF-7 cell lines. nih.gov

| Derivative Class | Cancer Cell Lines | Key Findings |

| 3-(prop-1-en-2-yl)azetidin-2-ones | MCF-7, MDA-MB-231 (Breast) | IC50 values in the 10–33 nM range, comparable to combretastatin A-4 nih.gov |

| 3-Aryl-azetidine TZT-1027 analogues | A549 (Lung), HCT116 (Colon) | IC50 values as low as 2.1 nM mdpi.com |

| 1,3,4-Oxadiazol/Thiadiazol-2-yl Azetidin-2-ones | MCF-7 (Breast) | High efficacy with 89% to 94% inhibition at various concentrations nih.gov |

This table presents examples of azetidine derivatives with notable anticancer activity.

Central Nervous System (CNS) Activity and Neuroprotective Effects

Azetidine-containing compounds have been extensively investigated for their activity within the central nervous system. While direct studies on this compound are limited, research on analogous structures provides strong evidence for the neuroprotective potential of this chemical class.

Derivatives of azetidine have shown promise in models of neurodegenerative diseases. For instance, a library of 3-aryl-3-azetidinyl acetic acid methyl esters has been synthesized and evaluated for neuroprotective effects relevant to Parkinson's and Alzheimer's diseases. Several of these compounds exhibited significant acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activity. Notably, specific derivatives demonstrated a high neuroprotective effect in both salsolinol- and glutamate-induced neurodegeneration models, with the protective mechanism in the glutamate model being linked to a reduction in oxidative stress and caspase-3/7 activity.

Furthermore, the azetidine scaffold is being explored for the development of lead-like libraries focused on CNS targets. One such derivative, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792), has demonstrated significant neuroprotective effects in a mouse model of brain ischemia/reperfusion injury. This compound was found to improve neurological deficits, reduce brain edema, and suppress apoptosis. The mechanism of action appears to involve the inhibition of apoptotic damage, modulation of inflammation, scavenging of free radicals, and improvement of brain energy metabolism.

These findings underscore the potential of the azetidinyl moiety, as present in this compound, to serve as a core structure for the design of novel neuroprotective agents. The propanol (B110389) side chain could be a key site for modification to optimize blood-brain barrier penetration and target engagement.

Anti-inflammatory Applications

The anti-inflammatory potential of azetidine derivatives is another area of active research. The structural features of the azetidine ring allow for the design of compounds that can interfere with inflammatory pathways.

Studies on derivatives have provided insights into their anti-inflammatory mechanisms. For example, the neuroprotective agent KHG26792, a 3-substituted azetidine derivative, has been shown to possess anti-inflammatory and anti-oxidative properties in the context of amyloid-β-induced microglial activation, a key process in the neuroinflammation associated with Alzheimer's disease. This compound attenuated the production of pro-inflammatory mediators such as IL-6, IL-1β, TNF-α, and nitric oxide. The anti-inflammatory effects were linked to the modulation of the Akt/GSK-3β signaling pathway and the inhibition of NF-κB translocation.

While direct evidence for the anti-inflammatory activity of this compound is not yet established, the demonstrated efficacy of structurally related compounds suggests that this molecule could serve as a valuable starting point for the development of novel anti-inflammatory agents.

Antiviral Activities

The exploration of azetidine-containing compounds as antiviral agents has yielded promising results, particularly in the context of human cytomegalovirus (HCMV). Although research has not specifically focused on this compound, studies on azetidine-containing dipeptides provide a strong rationale for investigating its potential in this area.

Structure-activity relationship (SAR) studies on a dipeptide prototype containing an azetidine-2-carboxylic acid residue have shed light on the structural requirements for anti-HCMV activity. These studies revealed that specific substitutions at the N- and C-termini, as well as the nature of the C-terminal side-chain, are critical for antiviral efficacy. A benzyloxycarbonyl group at the N-terminus and an aliphatic side-chain at the C-terminus were found to be essential for potent activity. The conformational constraint imposed by the azetidine ring, leading to a γ-type reverse turn, appears to be a key determinant of the biological activity of these molecules.

These findings suggest that the azetidine ring in this compound could be a valuable component in the design of novel antiviral compounds. The propanol moiety offers a site for further chemical modification to mimic the necessary side chains identified in the dipeptide inhibitors.

Other Reported Pharmacological Effects

Beyond the specific applications detailed above, the azetidine scaffold has been associated with a broad range of other pharmacological activities. The versatility of this heterocyclic ring allows for its incorporation into molecules targeting a wide variety of biological pathways.

Azetidine derivatives have been investigated for their potential as:

Anticancer agents: Certain azetidinone (β-lactam) derivatives have demonstrated antiproliferative activity against various cancer cell lines.

Antimicrobial agents: The β-lactam antibiotics, which contain an azetidin-2-one ring, are a cornerstone of antibacterial therapy. Other azetidine derivatives have also shown activity against bacteria and fungi.

Enzyme inhibitors: The constrained nature of the azetidine ring makes it an attractive scaffold for the design of enzyme inhibitors targeting a range of enzymes, including proteases and kinases.

While these activities have not been specifically reported for this compound, they highlight the broad therapeutic potential of the azetidine chemical space.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to drug discovery. For analogs of this compound, SAR studies would focus on how modifications to the azetidine ring and the N-propanol substituent influence their pharmacological effects.

Influence of Substituent Modifications on Biological Efficacy

While specific SAR studies on this compound analogs are not extensively documented, general principles can be drawn from research on other substituted azetidines.

For CNS activity, modifications to substituents on the azetidine ring have been shown to be critical. In the case of 3-aryl-3-azetidinyl acetic acid methyl esters, the nature and position of the aryl substituent significantly impact neuroprotective activity. Similarly, for azetidine-based GABA uptake inhibitors, lipophilic N-alkylated derivatives have been evaluated, indicating that modification of the N-substituent, analogous to the propanol chain in the title compound, is a key strategy for modulating potency and selectivity for GAT-1 and GAT-3 transporters.

In the context of antiviral activity, as seen with azetidine-containing dipeptides, the nature of the substituents at both the N- and C-termini of the peptide chain is crucial for anti-HCMV activity. This suggests that for this compound analogs, modifications to the propanol chain, such as esterification or amidation of the hydroxyl group, could significantly impact biological efficacy.

The table below summarizes the influence of substituent modifications on the biological efficacy of various azetidine derivatives, offering potential insights for the design of this compound analogs.

| Azetidine Derivative Class | Modification Site | Observed Effect on Biological Activity |

| 3-Aryl-3-azetidinyl acetic acid methyl esters | Aryl substituent on the azetidine ring | Modulates neuroprotective activity and cholinesterase inhibition. |

| Azetidine-based GABA uptake inhibitors | N-alkylation | Influences potency and selectivity for GAT-1 and GAT-3 transporters. |

| Azetidine-containing dipeptides (anti-HCMV) | N- and C-termini | Essential for antiviral activity; specific groups are required. |

Impact of Stereochemistry on Activity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as different enantiomers or diastereomers can exhibit distinct pharmacological profiles. The azetidine ring can possess multiple stereocenters, and the spatial arrangement of substituents can profoundly influence interactions with biological targets.

For many biologically active compounds, the desired pharmacological effect is associated with a specific stereoisomer. For instance, in a series of antiviral oxaselenolane nucleosides, the anti-HIV activity was found to reside primarily in the (-)-isomers. This highlights the importance of stereochemistry in the interaction with the viral reverse transcriptase enzyme.

While specific studies on the stereochemistry of this compound analogs are lacking, the principles derived from other chiral azetidine-containing compounds underscore the necessity of considering stereochemical factors in the design and synthesis of new therapeutic agents based on this scaffold. The synthesis of enantiomerically pure analogs would be a critical step in elucidating the impact of stereochemistry on their biological activity and in developing potent and selective drug candidates.

Computational Chemistry and Molecular Modeling in Drug Design

The integration of computational chemistry and molecular modeling has become an indispensable component of modern drug discovery. researchgate.net These in silico techniques provide valuable insights into the molecular interactions that govern a drug's efficacy and behavior, thereby accelerating the identification and refinement of promising drug candidates. In the context of this compound and its derivatives, computational approaches are instrumental in elucidating their therapeutic potential.

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a key structural motif in medicinal chemistry. medwinpublishers.com Its constrained conformation can impart favorable physicochemical properties to a molecule, such as increased metabolic stability and improved binding affinity. researchgate.netenamine.net Computational methods allow researchers to systematically explore how the unique structural features of this compound, namely the azetidine ring and the flexible propanol side chain, influence its interactions with biological targets.

Ligand-Protein Interactions and Binding Affinity

At the heart of drug action lies the specific interaction between a ligand (the drug molecule) and its protein target. Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a protein's active site. rjptonline.org For derivatives of this compound, docking studies can reveal crucial information about the non-covalent interactions that contribute to binding affinity. These interactions include hydrogen bonds, hydrophobic interactions, and electrostatic forces.

For example, the hydroxyl group of the propanol side chain can act as both a hydrogen bond donor and acceptor, forming key interactions with amino acid residues in the binding pocket. The nitrogen atom of the azetidine ring can also participate in hydrogen bonding. Understanding these interactions is fundamental to elucidating the structure-activity relationship (SAR), which describes how modifications to a molecule's chemical structure affect its biological activity. nih.gov

Computational studies on related azetidine-containing compounds have demonstrated the importance of this scaffold in establishing potent biological activity. For instance, in the development of novel STAT3 inhibitors, (R)-azetidine-2-carboxamide analogues showed sub-micromolar potencies, with computational models helping to rationalize the observed activities and guide further optimization. acs.org Similarly, molecular docking studies of azetidinone analogs have been used to predict their binding modes and affinities with target enzymes, providing a basis for their observed biological effects. researchgate.net

The binding affinity, often quantified by the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50), is a critical parameter in drug design. Computational methods, such as free energy perturbation (FEP) and thermodynamic integration (TI), can be employed to predict the binding free energy of a ligand-protein complex, offering a quantitative measure of binding affinity. These calculations can help prioritize which derivatives of this compound are most likely to be potent binders and thus warrant experimental investigation.

| Functional Group | Potential Interaction Type | Interacting Protein Residue (Example) |

|---|---|---|

| Azetidine Nitrogen | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine |

| Propanol Hydroxyl | Hydrogen Bond Donor/Acceptor | Aspartate, Glutamate, Histidine |

| Azetidine Ring | Hydrophobic Interactions | Leucine, Isoleucine, Valine |

| Propanol Alkyl Chain | Hydrophobic Interactions | Alanine, Phenylalanine |

Virtual Screening and Lead Optimization

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.net This approach significantly reduces the time and cost associated with high-throughput screening (HTS) of physical compounds. Libraries of compounds containing the this compound scaffold can be virtually screened against a variety of protein targets to identify potential "hits."

Once a hit is identified, the process of lead optimization begins. This involves iteratively modifying the chemical structure of the hit compound to improve its potency, selectivity, and pharmacokinetic properties. acs.org Computational chemistry plays a pivotal role in this phase. For example, quantitative structure-activity relationship (QSAR) models can be developed to correlate the physicochemical properties of a series of this compound analogs with their biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more effective drug candidates.

In the development of antitumor agents, a conformational restriction strategy was used to design analogues of TZT-1027 where a 3-aryl-azetidine moiety replaced a more flexible group. mdpi.com This led to compounds with excellent antiproliferative activities. This highlights how the constrained nature of the azetidine ring can be harnessed in lead optimization.

| Computational Method | Application in Lead Optimization | Example from Related Research |

|---|---|---|

| Molecular Docking | Predicting binding modes and guiding structural modifications. | Docking of azetidinone analogs to predict antitubercular activity. rjptonline.org |

| QSAR | Establishing correlations between chemical structure and biological activity. | Development of SAR for azetidine derivatives as GABA uptake inhibitors. nih.gov |

| Virtual Screening | Identifying novel hits from large compound libraries. | Screening of azetidine-containing libraries for CNS-active agents. nih.gov |

| Free Energy Calculations | Quantitatively predicting binding affinity to prioritize potent compounds. | Used to refine the potency of STAT3 inhibitors. acs.org |

Role As a Building Block in Organic Synthesis and Material Science

Synthesis of Complex Heterocyclic Systems

The bifunctionality of 3-(Azetidin-1-yl)propan-1-ol makes it a theoretical precursor for a range of complex heterocyclic systems. The azetidine (B1206935) nitrogen can undergo N-alkylation or N-acylation, while the terminal hydroxyl group can be transformed into various other functional groups, such as halides, azides, or carboxylic acids, paving the way for cyclization and annulation reactions.

Non-natural amino acids and peptidomimetics containing the azetidine ring are of high interest as they can induce specific secondary structures, such as β-turns, in peptide chains and often exhibit improved stability against enzymatic degradation. medwinpublishers.com

While specific synthetic examples starting from this compound are not prevalent in the literature, its structure is amenable to conversion into azetidine-containing amino acids. A plausible synthetic route would involve the oxidation of the primary alcohol functionality to a carboxylic acid. This transformation would yield 3-(azetidin-1-yl)propanoic acid, a non-natural β-amino acid analogue where the azetidine ring serves as a conformationally restricted amine.

Table 1: Potential Transformations of this compound for Amino Acid Synthesis

| Starting Material | Reagents for Oxidation | Product | Classification |

| This compound | Jones Oxidation (CrO₃, H₂SO₄) | 3-(Azetidin-1-yl)propanoic acid | β-Amino Acid Analogue |

| This compound | TEMPO, NaOCl | 3-(Azetidin-1-yl)propanoic acid | β-Amino Acid Analogue |

These resulting amino acids could then be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis methodologies. The rigid azetidine ring would be expected to influence the peptide backbone's conformation, making it a useful tool in the design of peptidomimetics with specific structural and functional properties.

Spirocyclic and fused azetidine systems are increasingly sought after in drug discovery due to their three-dimensional nature and structural novelty. nih.govnih.govresearchgate.net The synthesis of such scaffolds often involves intramolecular cyclization reactions.

The structure of this compound could be adapted for the synthesis of these architectures. For instance, the terminal alcohol could be converted into a leaving group (e.g., a tosylate or mesylate). Subsequent intramolecular N-alkylation could theoretically lead to the formation of a fused bicyclic system, although this would result in a highly strained 1-azabicyclo[3.2.0]heptane system. A more viable approach would involve functionalization at the C3 position of the azetidine ring. While this compound itself is substituted at the nitrogen, related C3-functionalized azetidines are key precursors for spirocyclization. For example, N-protected azetidin-3-one (B1332698) can be reacted with various nucleophiles to introduce side chains that can subsequently cyclize to form spiro-fused systems. arkat-usa.org

Table 2: General Strategies for Spirocyclic Azetidine Synthesis

| Azetidine Precursor | Reaction Type | Resulting Architecture |

| N-Boc-azetidin-3-one | Reaction with a bifunctional nucleophile | Spirocyclic Azetidine |

| 1-Azabicyclo[1.1.0]butane | Strain-release driven spirocyclization | Azetidine-containing spirocycles |

The construction of polycyclic compounds containing an azetidine ring often utilizes cycloaddition reactions or intramolecular annulations. medwinpublishers.comrepec.org The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct method for forming azetidine rings within a polycyclic framework. researchgate.net

To incorporate a moiety derived from this compound into a polycyclic system, one could envision several strategies. The propanol (B110389) side chain could be modified to include an alkene, which could then participate in an intramolecular photocycloaddition with an imine formed on a different part of the molecule. Alternatively, the azetidine nitrogen could be part of a larger ring system, and subsequent reactions could build additional rings onto the azetidine core. For example, densely functionalized azetidines can serve as platforms to build fused, bridged, and spirocyclic ring systems through reactions like ring-closing metathesis. nih.gov

Application in Catalysis and Asymmetric Synthesis

Chiral azetidines are valuable scaffolds for the development of ligands and organocatalysts for asymmetric synthesis, owing to their rigid and well-defined stereochemical environment. nih.gov

Although this compound is achiral, it can serve as a precursor to chiral ligands and catalysts. The introduction of stereocenters can be achieved, for example, by using chiral starting materials for its synthesis or through resolution of a racemic derivative. Once a chiral version is obtained, the two functional handles—the azetidine nitrogen and the terminal alcohol—can be elaborated.

The terminal hydroxyl group can be functionalized to coordinate to metal centers, for instance, by conversion to a phosphine (B1218219) or an N-heterocycle. The azetidine nitrogen can also be part of a larger chelating ligand system.

Table 3: Potential Chiral Ligands Derivable from Chiral this compound

| Functionalization Site | Modification | Potential Ligand Class |

| Terminal -OH | Conversion to diphenylphosphine | P,N-type ligand |

| Terminal -OH | Conversion to a pyridine (B92270) ring | N,N-type ligand |

| Azetidine N-H (after de-propylation) | Acylation with a chiral auxiliary | Chiral Amide / Organocatalyst |

Chiral azetidine-based catalysts have been successfully employed in a variety of enantioselective transformations, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. The rigidity of the azetidine ring helps in creating a well-defined chiral pocket around the catalytic center, leading to high levels of stereocontrol.

While there are no specific reports on catalysts derived directly from this compound, chiral azetidin-3-ols and other substituted azetidines are known to be effective organocatalysts or precursors to metal-coordinating ligands. nih.gov For example, a chiral catalyst derived from this compound could potentially be used in reactions such as the enantioselective addition of diethylzinc (B1219324) to aldehydes. The terminal alcohol could coordinate to the zinc reagent, while the chiral azetidine backbone would provide the asymmetric induction.

Table 4: Examples of Enantioselective Reactions Catalyzed by Azetidine Derivatives

| Reaction Type | Catalyst Type | General Outcome |

| Friedel-Crafts Alkylation | Chiral Azetidine-derived Ligand with Metal | Enantioenriched alkylated arenes |

| Henry Reaction (Nitroaldol) | Chiral Azetidine Organocatalyst | Enantioenriched β-nitro alcohols |

| Michael Addition | Chiral Azetidine-derived Ligand with Metal | Enantioenriched 1,5-dicarbonyl compounds |

Development of Novel Materials and Functional Polymers from this compound

The bifunctional nature of this compound, featuring a nucleophilic tertiary amine within a strained azetidine ring and a reactive primary alcohol, makes it a valuable building block in the development of advanced materials and functional polymers. Its unique structure allows for its incorporation into polymer backbones and for the design of specialized molecules capable of coordinating with metal ions.

Incorporation into Polymeric Scaffolds

The structure of this compound is well-suited for integration into various polymeric systems, either as a monomer that forms the polymer chain or as a functional end-capping or cross-linking agent. The presence of the hydroxyl (-OH) group allows it to participate in step-growth polymerizations, such as the formation of polyurethanes and polyesters.

Notably, a closely related compound, referred to as 3-azetidinyl propanol, has been successfully utilized as a functional component in polyurethane (PU) chemistry. tku.edu.tw In this application, the azetidine-containing alcohol is introduced as an end group for an isocyanate-terminated PU prepolymer that also contains carboxylic acid groups. tku.edu.twresearchgate.net This results in a single-component, self-curable aqueous-based PU dispersion. tku.edu.tw The curing process is particularly innovative: the carboxylic acid groups not only act as an internal emulsifier to stabilize the PU dispersion in water but also serve as reactive sites for the azetidine ring. tku.edu.twresearchgate.netcapes.gov.br

At ambient temperatures and under neutral or acidic conditions, the strained azetidine ring can be opened by the carboxylic acid groups, leading to the formation of a stable amino ester bond. capes.gov.brcore.ac.uk This ring-opening reaction facilitates cross-linking within the polymer matrix as the material dries, transforming the liquid dispersion into a durable, cross-linked PU film. core.ac.uk The performance and physical properties of the resulting polymer, such as its gel content and solvent resistance, are significantly improved by the incorporation of the azetidine moiety. core.ac.uk

The reactivity of the azetidine ring is a key feature that distinguishes it from other cyclic amines. While stable in alkaline systems, the ring becomes susceptible to nucleophilic attack under acidic conditions, a property exploited in these self-curing systems. core.ac.uk This pH-dependent reactivity allows for the creation of "latent" curing agents that remain dormant in an alkaline dispersion but become active as the pH changes during the drying process. core.ac.uk

Below is a table summarizing the role of azetidine-containing compounds in the formation of polymeric materials based on related research findings.

| Monomer/Curing Agent | Polymer System | Mechanism of Incorporation | Resulting Material | Key Finding |

| 3-Azetidinyl propanol | Isocyanate-terminated, carboxylic acid-containing polyurethane (PU) | End-capping of the PU prepolymer via the hydroxyl group. tku.edu.tw | Single-component, self-curable aqueous PU dispersion. tku.edu.twresearchgate.net | The azetidine ring reacts with carboxylic acid groups upon drying to form cross-links. tku.edu.twcapes.gov.br |

| Di-azetidine containing compound (HDDA–AZT) | Anionic aqueous-based PU | Latent curing agent. | Cross-linked PU resin. | Demonstrates the formation of an amino ester bond between the azetidine and carboxylic acid. capes.gov.br |

| Tri-azetidine containing compound (TMPTA-AZT) | Anionic aqueous-based PU | Latent curing agent. | Cross-linked PU film with improved physical properties. core.ac.uk | The gel content of the cured resin increased significantly with the addition of the azetidine curing agent. core.ac.uk |

This interactive table summarizes research on related azetidine compounds used in polymer synthesis.

Design of Metal-Complexing Agents

The field of coordination chemistry leverages organic molecules, or ligands, to bind with metal ions, forming structured metal complexes. These complexes are foundational to the development of catalysts, sensors, and advanced materials like metal-organic frameworks (MOFs). The molecular structure of this compound, containing both a nitrogen atom in the azetidine ring and an oxygen atom in the alcohol group, presents the potential for it to act as a bidentate ligand.

While the coordination chemistry of this compound itself is not extensively documented, studies on other functionalized azetidine derivatives provide strong evidence for their utility as effective ligands for metal ions. researchmap.jp Research has shown that azetidine-based compounds featuring additional donor atoms (such as nitrogen atoms in pyridine rings) can act as tridentate (three-point binding) and quadridentate (four-point binding) ligands. researchmap.jpnih.gov

These functionalized azetidine ligands have been shown to form stable complexes with transition metals such as Copper(II) and Zinc(II). researchmap.jp Crystal structure analysis of these complexes reveals that the azetidine-based ligands can accommodate different coordination geometries preferred by the metal ion, including square-pyramidal and trigonal bipyramidal arrangements. researchmap.jp This demonstrates the versatility of the azetidine scaffold in constructing well-defined metal complexes. researchmap.jp

Based on these precedents, this compound could coordinate to a metal center through the lone pair of electrons on the nitrogen atom and one of the lone pairs on the oxygen atom of the hydroxyl group. The resulting five-membered chelate ring would provide thermodynamic stability to the metal complex. This capability makes it a promising candidate for applications such as:

Building blocks for coordination polymers: The molecule could link metal ions together in one-, two-, or three-dimensional networks.

Components of MOFs: As a functional linker or modulator, it could influence the structure and properties of porous crystalline materials.

Homogeneous catalysis: Metal complexes formed with this ligand could exhibit catalytic activity for various organic transformations.

The table below summarizes the observed coordination behavior of related, more complex azetidine-based ligands with Cu(II) and Zn(II), illustrating the potential of the azetidine motif in ligand design.

| Metal Ion | Azetidine-Based Ligand Type | Observed Coordination Geometry | Ligand Denticity | Reference |

| Zn(II) | Tridentate (azetidine with two pyridine groups) | Trigonal Bipyramidal | 3 | researchmap.jp |

| Cu(II) | Tridentate (azetidine with two pyridine groups) | Square-Pyramidal | 3 | researchmap.jp |

| Cu(II) | Quadridentate (azetidine with pyridine and aminoethyl groups) | Distorted Square-Pyramidal | 4 | nih.gov |

This interactive table presents findings from studies on the coordination chemistry of functionalized azetidine derivatives.

The ability of the azetidine nitrogen to serve as a stable anchor point for ligands is a key advantage. researchmap.jp This foundational role, combined with the additional functionality of the propanol side chain, positions this compound as a molecule of interest for the future design of novel metal-complexing agents and functional materials.

Future Perspectives and Research Directions

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of azetidine (B1206935) derivatives has traditionally been challenging due to the inherent ring strain of the four-membered ring. nih.govmedwinpublishers.com Future research will focus on developing more efficient, scalable, and environmentally benign methods for the synthesis of 3-(Azetidin-1-yl)propan-1-ol and related structures.

Key areas of exploration include:

Continuous Flow Synthesis: This technology offers improved safety, efficiency, and scalability compared to traditional batch processing, particularly for handling reactive intermediates. acs.org Applying flow chemistry to the synthesis of this compound could enable better control over reaction parameters and facilitate a more streamlined, industrial-scale production process.

Photocatalysis and Electrosynthesis: Visible-light-mediated reactions, such as photo-induced copper-catalyzed radical annulation, provide novel pathways for constructing the azetidine ring under mild conditions. nih.gov These methods can offer alternative reaction mechanisms and functional group tolerance, expanding the synthetic toolbox.

Catalytic C-H Activation: Palladium-catalyzed intramolecular amination of unactivated C-H bonds is an efficient strategy for forming azetidine rings. organic-chemistry.org Future work could adapt these methods for the direct synthesis of functionalized azetidines from readily available acyclic precursors, reducing the number of synthetic steps.

Green Chemistry Approaches: The development of synthetic routes using greener solvents, such as cyclopentylmethyl ether, and avoiding toxic reagents is crucial for sustainability. acs.org Research into one-pot syntheses from simple starting materials like 3-amino-1-propanol or alkyl dihalides and primary amines under microwave irradiation also represents a move towards more sustainable practices. organic-chemistry.orgresearchgate.net

| Synthetic Strategy | Potential Advantages for this compound Synthesis | Reference |

|---|---|---|

| Continuous Flow Synthesis | Enhanced safety, scalability, and precise control over reaction conditions. | acs.org |

| Photocatalysis | Mild reaction conditions, novel reactivity, and high functional group tolerance. | nih.gov |

| Palladium-Catalyzed C-H Amination | High efficiency, use of inexpensive reagents, and predictable selectivity. | organic-chemistry.org |

| Microwave-Assisted Synthesis | Rapid reaction times and improved yields in cyclocondensation reactions. | organic-chemistry.org |

Discovery of New Biological Activities and Therapeutic Applications

The azetidine scaffold is a privileged structure in medicinal chemistry, known to impart desirable pharmacokinetic properties such as improved solubility, metabolic stability, and target affinity. researchgate.netenamine.net Derivatives of this compound are prime candidates for exploration in various therapeutic areas. The introduction of the azetidine ring can lead to compounds with enhanced potency and better physicochemical profiles. researchgate.net

Future research will likely focus on screening derivatives of this compound for a range of biological activities, including:

Anticancer Activity: Azetidine-containing compounds have shown promise as STAT3 inhibitors and antitumor agents. acs.orgmdpi.com New analogues could be designed as tubulin polymerization inhibitors or as scaffolds for novel anticancer drugs. nih.govnih.gov

Antibacterial and Antifungal Properties: The azetidin-2-one (B1220530) (β-lactam) ring is a cornerstone of antibiotic therapy. lifechemicals.comijsr.net While this compound is not a β-lactam, its derivatives could be explored for novel antimicrobial mechanisms to combat resistant strains of bacteria and fungi. medwinpublishers.comnih.gov

Central Nervous System (CNS) Disorders: The rigid structure of the azetidine ring is useful for designing ligands that target CNS receptors. researchgate.netnih.gov Derivatives could be investigated for applications in treating schizophrenia, depression, and neurodegenerative diseases.

Anti-inflammatory and Antiviral Activity: The azetidine moiety has been incorporated into molecules with anti-inflammatory and antiviral properties. researchgate.net This opens avenues for developing new treatments for a host of inflammatory conditions and viral infections.

| Therapeutic Area | Reported Activity of Azetidine Derivatives | Potential for this compound Derivatives | Reference |

|---|---|---|---|

| Oncology | STAT3 inhibition, antiproliferative activity against breast cancer cells. | Development of novel anticancer agents with improved efficacy. | acs.orgnih.gov |

| Infectious Diseases | Antibacterial, antifungal, and antimalarial activity. | Discovery of new antimicrobial agents to address drug resistance. | researchgate.netmedwinpublishers.comlifechemicals.com |

| Neurology | Activity in CNS-focused libraries, potential for treating schizophrenia. | Design of new ligands for CNS receptors for neurological disorders. | researchgate.netnih.gov |